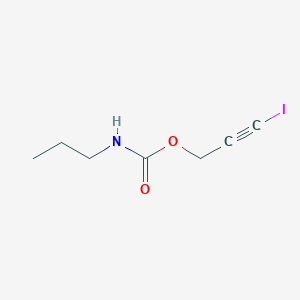

3-Iodoprop-2-yn-1-yl propylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

72571-02-9 |

|---|---|

Molecular Formula |

C7H10INO2 |

Molecular Weight |

267.06 g/mol |

IUPAC Name |

3-iodoprop-2-ynyl N-propylcarbamate |

InChI |

InChI=1S/C7H10INO2/c1-2-5-9-7(10)11-6-3-4-8/h2,5-6H2,1H3,(H,9,10) |

InChI Key |

QLQVTNABWDPQTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)OCC#CI |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodoprop 2 Yn 1 Yl Propylcarbamate

Classical Synthetic Routes to Iodopropynyl Carbamates

The traditional syntheses of 3-iodoprop-2-yn-1-yl propylcarbamate are typically two-step processes, which have been well-documented in patent literature. These methods are characterized by their reliability and have been the cornerstone of industrial production for many years.

Reaction of Propargyl Alcohol with Isocyanates Followed by Iodination

The most conventional method for synthesizing iodopropynyl carbamates involves a two-stage process. google.com The first stage is the formation of the carbamate (B1207046) intermediate, N-propyl propargyl carbamate. This is achieved through the reaction of propargyl alcohol with propyl isocyanate. google.comgoogle.com This reaction is a nucleophilic addition of the alcohol to the isocyanate, a process that can often be catalyzed by a base such as triethylamine (B128534) or pyridine. google.comkuleuven.be

The subsequent step is the iodination of the N-propyl propargyl carbamate. This is typically carried out using elemental iodine in the presence of a base, such as sodium hydroxide, and an oxidizing agent like sodium hypochlorite (B82951). google.com The reaction is generally conducted in a solvent system, which can include a mixture of an alcohol (like ethanol) and water. googleapis.com To control the exothermic nature of the reaction and to minimize side reactions, the iodination is performed at sub-ambient temperatures, often between 0 and 5°C. googleapis.comepo.org

A summary of the reaction conditions for this classical route is presented in Table 1.

Table 1: Reaction Conditions for the Classical Two-Step Synthesis

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Carbamate Formation | Propargyl alcohol, Propyl isocyanate | Triethylamine or Pyridine (optional) | - | 30-80°C | 4-10 hours |

| Iodination | N-propyl propargyl carbamate, Iodine | Sodium hydroxide, Sodium hypochlorite | Ethanol (B145695)/Water | 0-5°C | Approximately 1 hour |

Direct Iodination of Propargyl Carbamates

This method is essentially the second step of the previously described route, where the pre-synthesized propargyl carbamate is subjected to iodination. A variety of iodinating agents and conditions can be employed. The most common method involves the use of iodine in the presence of an alkali metal hydroxide, such as sodium hydroxide. googleapis.comepo.org The reaction is typically carried out in a solvent mixture, like ethanol and water, at low temperatures (0-25°C) to ensure selectivity and stability of the product. googleapis.com

Alternative iodinating agents include N-iodosuccinimide. When using N-iodosuccinimide, a catalyst such as silver nitrate (B79036) may be required, and the reaction is conducted in a non-aqueous solvent like acetone (B3395972) or tetrahydrofuran. googleapis.com The choice of iodinating agent and conditions can influence the purity and yield of the final product.

Novel and Green Synthetic Approaches

In response to the growing demand for more sustainable and safer chemical processes, several novel and "green" synthetic routes for iodopropynyl carbamates have been developed. These methods aim to reduce the use of hazardous materials and minimize environmental impact.

Aqueous Reaction Medium Synthesis of Iodopropynyl Carbamates

A significant advancement in the synthesis of iodopropynyl carbamates is the use of an aqueous medium, which eliminates the need for organic co-solvents. google.com This approach not only offers environmental benefits but has also been shown to produce a higher purity product with a significant reduction in poly-iodinated byproducts. google.com Poly-iodinated molecules are known to be unstable to light and can cause discoloration of the final product. google.com

In this method, the propargyl carbamate is dispersed in water, often with the aid of a surfactant, and then iodinated. google.com The reaction is carried out at a sub-ambient temperature, typically below 15°C. google.com The use of a surfactant is crucial for achieving a high yield and purity of the final product. google.com

Table 2: Comparison of Aqueous vs. Conventional Synthesis of Iodopropynyl Butyl Carbamate

| Parameter | Aqueous Synthesis | Conventional Synthesis (with organic co-solvent) |

|---|---|---|

| Solvent | Water (with surfactant) | Aqueous methanol |

| Poly-iodinated Impurities | Substantially less | ~0.25-0.35% by weight |

| Product Purity | High | Lower, requires further purification |

| Yield | High (e.g., 91.4%) | Variable |

Transition Metal-Free Approaches to Carbamate Synthesis Involving Iodine

The synthesis of this compound, both through classical and modern green routes, is notably free of transition metal catalysis. The formation of the carbamate from an isocyanate and an alcohol is a well-established reaction that proceeds without the need for transition metals. kuleuven.benih.gov Similarly, the subsequent iodination of the propargyl carbamate using elemental iodine and a base is a standard electrophilic substitution reaction on an alkyne that does not require a transition metal catalyst. googleapis.com

Even in the more advanced green synthetic routes, such as those utilizing carbon dioxide, the catalysts employed are typically non-transition metal-based, for example, silica (B1680970) gel. epo.org This inherent absence of transition metals in the synthesis of iodopropynyl carbamates is a significant advantage, as it avoids potential contamination of the final product with metal residues, which can be a concern in pharmaceutical and other high-purity applications.

Carbon Dioxide Fixation Strategies in Propargyl Carbamate Synthesis

To circumvent the use of highly toxic and hazardous materials like phosgene (B1210022) and isocyanates, innovative synthetic routes employing carbon dioxide as a C1 source have been developed. googleapis.comepo.org These methods represent a significant step forward in green chemistry.

One such process involves the reaction of an alkylamine (in this case, propylamine) with liquid or supercritical carbon dioxide to form a carbamate intermediate in situ. googleapis.comepo.org This intermediate is then reacted with propargyl alcohol, often in the presence of a catalyst like dry silica gel, under elevated temperature and pressure to yield the N-propyl propargyl carbamate. epo.org This carbamate is then iodinated using standard procedures to produce the final product. googleapis.comepo.org This approach not only replaces hazardous reagents with a more benign alternative but also offers a method for the utilization of carbon dioxide, a greenhouse gas.

Another phosgene-free route involves the reaction of a dialkyl carbonate (like dimethyl carbonate) with propargyl alcohol to form dipropargyl carbonate, which is then reacted with propylamine. googleapis.comepo.org

Table 3: Green Synthesis of N-Butyl Propargyl Carbamate via CO2 Fixation

| Reactants | Catalyst/Reagents | Reaction Conditions | Intermediate Product |

|---|---|---|---|

| n-Butylamine, Supercritical CO2 | - | -30°C, 7 atm, 12 hours | Carbamate intermediate |

| Carbamate intermediate, Propargyl alcohol | Dry silica gel | 150°C, 100 atm, 4 hours | N-butyl propargyl carbamate |

Note: The data in this table is for the synthesis of the N-butyl analogue but is representative of the process for the N-propyl compound.

Control of Selectivity and Purity in this compound Synthesis

The synthesis of this compound (IPPC) involves the iodination of a carbamate precursor, prop-2-yn-1-yl propylcarbamate. Achieving high purity and selectivity in this reaction is crucial for the compound's intended applications, necessitating precise control over the reaction conditions to minimize the formation of byproducts. While specific research detailing the synthesis of the propylcarbamate derivative is limited in publicly available literature, the principles of controlling selectivity and purity can be inferred from the well-documented synthesis of its close analogue, 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC).

The primary challenge in the synthesis of IPPC is to ensure the selective mono-iodination of the terminal alkyne carbon of the propargyl group. Over-iodination can lead to the formation of di- and tri-iodinated impurities, which can be difficult to separate from the desired product and may alter its chemical and toxicological properties. Key factors influencing the selectivity and purity of the final product include the choice of iodinating agent, reaction temperature, pH, and the sequence of reactant addition.

Key Parameters for Controlling Selectivity and Purity:

Iodinating Agent: The reactivity of the iodinating agent is a critical factor. While elemental iodine (I₂) can be used, its reaction with the carbamate precursor can be sluggish and may require the presence of a base to facilitate the reaction. A common industrial approach for the synthesis of analogous compounds involves the in situ generation of an electrophilic iodine species (I⁺). This can be achieved by the oxidation of a metallic iodide salt, such as sodium iodide (NaI), using an oxidizing agent like sodium hypochlorite (NaOCl). The controlled, on-demand generation of the I⁺ ion helps to minimize its concentration in the reaction mixture, thereby reducing the likelihood of over-iodination.

pH Control: The pH of the reaction medium plays a pivotal role in controlling the reaction rate and minimizing the formation of impurities. In the synthesis of the analogous IPBC, the reaction is typically carried out under slightly acidic to neutral conditions. Maintaining the pH within a narrow range, for instance, around 6.6, has been shown to be effective. The use of organic acids or buffers can help to stabilize the pH throughout the reaction.

Temperature Management: The reaction temperature must be carefully controlled to ensure selective iodination and to obtain a product with desired physical properties, such as a crystalline structure that is easily filtered and dried. A typical process for the butyl analogue involves a carefully programmed temperature profile. This may include an initial reaction phase at a controlled temperature, followed by a ramping up of the temperature to less than 59°C, and then a controlled cooling phase to ambient temperature. This temperature cycling can influence the crystallization process, leading to a product with lower moisture content and higher purity.

Purification Techniques: After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The product is typically a solid, which can be isolated by filtration. Washing the filtered solid with water is a crucial step to remove any water-soluble impurities. Subsequent drying under controlled temperature conditions (e.g., 25 to 45°C) to a constant weight is necessary to remove residual moisture. For higher purity, recrystallization from a suitable solvent may be employed. The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the desired product and any impurities.

The following table illustrates hypothetical data on how different reaction parameters could affect the purity of this compound, based on principles from analogous syntheses.

Table 1: Hypothetical Influence of Reaction Parameters on the Purity of this compound

| Experiment ID | Iodinating System | pH | Max Temperature (°C) | Purity (%) |

| 1 | I₂ / NaOH | 8.5 | 45 | 92.5 |

| 2 | NaI / NaOCl | 7.5 | 55 | 96.2 |

| 3 | NaI / NaOCl | 6.6 | 58 | 98.5 |

| 4 | NaI / NaOCl | 6.6 | 65 | 97.1 |

| 5 | NaI / H₂O₂ | 6.8 | 55 | 95.8 |

Chemical Reactivity and Transformation Mechanisms of 3 Iodoprop 2 Yn 1 Yl Propylcarbamate

Hydrolytic Degradation Pathways

The hydrolysis of 3-Iodoprop-2-yn-1-yl propylcarbamate is a significant degradation pathway in aqueous environments. The rate of this process is highly dependent on the pH of the solution, and it leads to the formation of specific degradation products.

pH-Dependent Hydrolysis Kinetics

The stability of this compound in water is markedly influenced by pH. The compound is hydrolytically stable under acidic conditions, with no significant degradation observed at a pH of 5. As the pH increases, the rate of hydrolysis accelerates. At a neutral pH of 7, the hydrolysis half-life has been reported to be 139 days. In alkaline conditions, the degradation is much more rapid, with a reported half-life of 0.947 days at pH 9. However, it is worth noting that some studies have reported conflicting data, suggesting longer half-lives of over 200 days at pH 9. industrialchemicals.gov.au

Interactive Data Table: pH-Dependent Hydrolysis of this compound

| pH | Half-life (t½) | Stability |

| 5 | No significant degradation | Stable |

| 7 | 139 days | Moderately stable |

| 9 | 0.947 days | Unstable |

| 9 | >200 days (conflicting report) | Stable (conflicting report) |

Identification of Hydrolysis Products, e.g., Propargyl Propylcarbamate and Iodine Species

The primary hydrolytic degradation of this compound involves the cleavage of the carbon-iodine bond. This process leads to the formation of two main products: Propargyl Propylcarbamate (also referred to as propargyl butylcarbamate or PBC) and various iodine species. industrialchemicals.gov.au The formation of Propargyl Propylcarbamate as the major degradation product has been confirmed in several studies. industrialchemicals.gov.au

Thermal Decomposition Pathways

Thermal stress is another critical factor influencing the stability of this compound. The compound can undergo decomposition at elevated temperatures, a factor that is particularly relevant during the manufacturing and processing of materials where it is used as a preservative.

Kinetic Studies of Thermal Degradation

The thermal degradation of this compound has been found to follow first-order reaction kinetics. nih.govnih.gov Significant degradation begins to occur at temperatures of 70°C, and the rate of decomposition increases substantially as the temperature rises from 70°C to 150°C. nih.govnih.gov

The kinetics of this thermal degradation over the temperature range of 60°C to 150°C can be described by the Arrhenius equation: nih.govnih.gov

k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ

Where:

k is the reaction rate constant

R is the ideal gas constant

T is the absolute temperature in Kelvin

This kinetic model allows for the prediction of the thermal degradation of the compound under various heating conditions. nih.gov

Identification of Thermal Degradation Products

Detailed analysis of the thermal decomposition of this compound has led to the identification of several degradation products. These products were identified using advanced analytical techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS). nih.govnih.gov

Interactive Data Table: Identified Thermal Degradation Products of this compound nih.gov

| No. | Degradation Product |

| 1 | Prop-2-yn-1-yl ethylcarbamate |

| 2 | Methyl N-butylcarbamate |

| 3 | Propargyl butylcarbamate |

| 4 | Methylcarbamic acid prop-2-yn-1-ol |

| 5 | 2-Propyn-1-ol, 3-iodo-, methylcarbamate |

| 6 | 3-Iodoprop-2-yn-1-ol |

| 7 | 3-Iodoprop-2-ynyl N-propylcarbamate |

Proposed Mechanisms of Thermal Deiodination, Demethylation, Deethynylation, Deethylation, and Hydroxylation

Based on the identified thermal degradation products, a comprehensive reaction pathway has been proposed. This pathway involves several key chemical transformation processes: nih.govnih.gov

Deiodination: This is a primary degradation step involving the cleavage of the carbon-iodine bond, leading to the formation of iodine-free carbamate (B1207046) derivatives. The change in the color of the compound from white to yellow or light brown during heating is indicative of the breaking of the carbon-iodine bond. nih.gov

Demethylation: The loss of a methyl group from the carbamate structure.

Deethynylation: The removal of the ethynyl (B1212043) group (C≡CH).

Deethylation: The cleavage of an ethyl group from the molecule.

Hydroxylation: The introduction of a hydroxyl group (-OH) into the molecule.

These proposed mechanisms provide a framework for understanding the complex chemical transformations that this compound undergoes at elevated temperatures. nih.gov

Halogen-Mediated Organic Transformations

The presence of an iodine atom attached to a terminal alkyne makes this compound a versatile substrate for halogen-mediated organic transformations. The electrophilic nature of the iodine and the reactivity of the carbon-iodine bond are central to these reactions.

The iodoalkyne functionality can be activated by electrophilic reagents, including the iodine atom itself, to initiate intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds.

While direct studies on the iodocyclization of this compound are not extensively documented, the reactivity of analogous unsaturated carbamates provides a strong basis for predicting its behavior. The intramolecular cyclization of unsaturated carbamates, ureas, and amides mediated by iodine is a known method for the formation of N-cyclized products. nih.gov In the case of this compound, the carbamate nitrogen can act as an intramolecular nucleophile, attacking the alkyne activated by an external electrophile or the terminal iodine atom itself. This process, known as iodocyclization, is expected to yield substituted oxazolidinone rings.

A plausible pathway involves the activation of the alkyne by an electrophilic iodine source, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. The carbamate nitrogen then attacks this intermediate in an exo or endo fashion to form the heterocyclic ring. The regioselectivity of the cyclization is influenced by various factors, including the nature of the substituent on the carbamate nitrogen and the reaction conditions.

The synthesis of oxazolidinones through the hypervalent iodine-mediated cyclization of N-allylcarbamates has been demonstrated. hud.ac.ukresearchgate.networktribe.com This further supports the feasibility of forming oxazolidinone structures from carbamates with unsaturated functionalities.

Table 1: Plausible Iodocyclization Reaction of this compound

| Reactant | Reagent | Product | Ring Size | Cyclization Mode |

| This compound | Electrophilic Iodine Source | 5-(iodomethylene)-3-propyloxazolidin-2-one | 5-membered | 5-exo-dig |

The mechanism of iodocyclization reactions is widely believed to proceed through the formation of iodonium ion-pair intermediates. researchgate.net In the context of this compound, the interaction of the alkyne's π-electrons with an electrophilic iodine species would lead to the formation of a cyclic, three-membered iodonium ion. This intermediate is highly reactive and susceptible to nucleophilic attack.

The structure and stability of these iodonium ion intermediates can be influenced by the solvent and the nature of the counter-ion. The subsequent intramolecular attack by the carbamate nitrogen is a key step that determines the structure of the final heterocyclic product. While direct spectroscopic observation of these intermediates for this specific substrate may be challenging due to their transient nature, their existence is inferred from the stereochemical outcomes of related iodocyclization reactions.

Molecular iodine can act as a catalyst in various organic transformations, often proceeding through mechanisms that involve the electrophilic activation of unsaturated bonds. researchgate.netmdpi.com For this compound, iodine-catalyzed reactions could offer pathways for functional group transformations and the construction of more complex molecular architectures.

An example of such a transformation is the iodine-catalyzed cyclization-allylation of N-allyl-2-alkynylanilines. rsc.orgrsc.org This reaction proceeds via an iodocyclization followed by a rearrangement and deiodination sequence. This suggests that the iodoalkyne moiety in this compound could potentially undergo similar iodine-catalyzed cyclization-functionalization reactions in the presence of suitable reaction partners.

Electrophilic Cyclization Reactions

Carbamate Functionality Reactivity

The carbamate group in this compound is also a site of significant reactivity, capable of participating in a variety of chemical transformations.

Recent research has demonstrated that propargyl carbamates can undergo rhodium-catalyzed carbamate transfer reactions to sulfoxides, yielding sulfoximines. nih.govacs.org This transformation is particularly relevant to this compound, as it provides a direct method for the synthesis of sulfoximine (B86345) derivatives bearing an alkyne handle suitable for further modifications, such as click chemistry. nih.gov

The reaction typically involves a rhodium catalyst, such as Rh₂(esp)₂, and an oxidant, like PhI(OAc)₂. nih.gov The carbamate nitrogen is transferred to the sulfur atom of the sulfoxide (B87167), forming a new nitrogen-sulfur bond.

Table 2: Rhodium-Catalyzed Carbamate Transfer Reaction

| Substrate | Reagent | Catalyst | Product | Yield |

| Propargyl Carbamate | Methyl p-tolyl sulfoxide | Rh₂(esp)₂ | N-(prop-2-yn-1-yl)-S-methyl-S-(p-tolyl)sulfoximine | - |

| Allyl Carbamate | Methyl p-tolyl sulfoxide | Rh₂(esp)₂ | N-allyl-S-methyl-S-(p-tolyl)sulfoximine | 82% acs.org |

| Benzyl (B1604629) Carbamate | Methyl p-tolyl sulfoxide | Rh₂(esp)₂ | N-benzyl-S-methyl-S-(p-tolyl)sulfoximine | 95% acs.org |

The same reaction conditions can be applied to sulfides, resulting in the formation of sulfilimines. nih.govacs.org However, in the case of sulfides, direct oxidation to the corresponding sulfoxide can be a competing side reaction. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Application as Protecting Groups in Complex Molecule Synthesis

In the intricate field of multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org The propargyloxycarbonyl (Poc) group, derived from propargyl carbamates, has emerged as an effective protecting group, particularly in the synthesis of peptides and other complex molecules. acs.orgmasterorganicchemistry.com

Propargyloxycarbonyl (Poc) Group in Peptide Synthesis

The Propargyloxycarbonyl (Poc) group serves as a novel and efficient N-protecting group for amino acids. rsc.org Its application is particularly valuable in peptide synthesis, where preventing racemization and ensuring high yields are critical. rsc.orgrsc.org The use of N-Poc amino acid chlorides as coupling reagents allows for the synthesis of peptides that are 100% diastereomerically pure, without the need for additives. rsc.org This methodology has been successfully employed to create sterically demanding dipeptides and tripeptides. rsc.org

The Poc group is stable under various conditions commonly used in peptide synthesis, but it can be selectively removed under neutral and non-hydrolytic conditions. rsc.orgresearchgate.net An effective deblocking agent for the Poc group is resin-bound tetrathiomolybdate (B108656), which offers a mild and efficient deprotection method. rsc.org

Orthogonal Protection Strategies Utilizing Propargyl Carbamates

Orthogonal protection is a critical strategy in the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others. bham.ac.uk The Poc group is well-suited for such strategies due to its unique deprotection conditions. researchgate.netresearchgate.net The cleavage of the Poc group using tetrathiomolybdate does not affect many other commonly used protecting groups in peptide and carbohydrate synthesis. acs.orgresearchgate.netresearchgate.net This compatibility allows for intricate synthetic routes where different functional groups can be deprotected sequentially. researchgate.net

The table below summarizes the compatibility of the Poc group with other standard protecting groups, highlighting its role in orthogonal strategies.

| Protecting Group | Chemical Name | Stability During Poc Deprotection (with Tetrathiomolybdate) |

| N-Boc | tert-Butyloxycarbonyl | Stable researchgate.netresearchgate.net |

| N-Cbz | Benzyloxycarbonyl | Stable researchgate.netresearchgate.net |

| N-Fmoc | 9-Fluorenylmethyloxycarbonyl | Stable researchgate.netresearchgate.net |

| Benzyl (B1604629) ethers | - | Stable acs.org |

| Acetyl esters | - | Stable acs.org |

| Benzylidene acetals | - | Stable acs.org |

This orthogonal compatibility makes propargyl carbamates a powerful tool for chemists designing syntheses of complex natural products, peptides, and oligosaccharides. acs.orgbham.ac.ukresearchgate.net

Role in Click Chemistry and Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for connecting molecular building blocks. nih.govsemanticscholar.org The terminal alkyne of propargyl carbamates makes them excellent substrates for one of the most prominent click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Carbamate (B1207046) Derivatives

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne that, in the presence of a copper(I) catalyst, rapidly and specifically forms a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is a cornerstone of bioconjugation, allowing for the precise linkage of molecules in complex biological environments. nih.govnih.gov

Propargyl carbamate derivatives are effective reactants in CuAAC due to the reactivity of their terminal alkyne. nih.gov This allows for the conjugation of molecules bearing a propargyl carbamate "handle" to other molecules functionalized with an azide group. nih.govacs.org This strategy is widely used to link biomolecules, such as proteins or nucleic acids, to probes, drugs, or other materials. nih.gov

Synthesis of Sulfoximine (B86345) Propargyl Carbamates for Click Handles

To expand the utility of click chemistry, researchers have developed novel molecules that incorporate the propargyl carbamate moiety. nih.govacs.org One such development is the synthesis of sulfoximine propargyl carbamates. nih.govacs.org Sulfoximines are an important class of compounds in medicinal chemistry, and attaching a propargyl carbamate provides an alkyne handle for further functionalization via click chemistry. nih.govmdpi.com

Improved conditions for the rhodium-catalyzed synthesis of these compounds have been reported, providing increased yields. nih.govacs.org The resulting sulfoximine propargyl carbamates can then readily participate in CuAAC reactions. For instance, they react cleanly with molecules like benzyl azide and biotin (B1667282) azide to form stable triazole products, demonstrating their value in chemical biology for labeling and conjugation. nih.govacs.org

The table below presents examples of CuAAC reactions involving a sulfoximine propargyl carbamate.

| Reactant 1 | Reactant 2 | Product |

| Prop-2-yn-1-yl (methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | Benzyl azide | Triazole 18 nih.gov |

| Prop-2-yn-1-yl (methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | Biotin azide | Triazole 19 nih.gov |

Functionalization of Materials and Frameworks

The ability of propargyl carbamates to participate in click chemistry and other coupling reactions makes them ideal for the functionalization of solid supports, surfaces, and porous materials like Metal-Organic Frameworks (MOFs). mdpi.comrsc.org MOFs are crystalline materials with tunable pores that have applications in gas storage, catalysis, and sensing. mdpi.comaip.org

Researchers have synthesized a novel copper(II)-based MOF using an organic linker that is functionalized with a propargyl carbamate group. mdpi.comrsc.org In this structure, the terminal alkyne provided by the propargyl carbamate acts as a reactive handle on the surface of the MOF. rsc.org This allows for post-synthetic modification of the framework. For example, these alkyne groups can capture metal ions like gold(III), which can then be reduced to form gold nanoparticles directly on the MOF's surface. mdpi.comaip.orgaip.org This functionalization can imbue the MOF with new catalytic or sensing properties, as demonstrated by its application as an electrochemical sensor for nitrites. mdpi.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to functionalize the organic linkers allows for the precise tuning of the MOF's properties, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. The integration of propargyl carbamate functionalities into MOF structures is an emerging area of research aimed at imparting new reactive capabilities to these materials.

A notable example involves the synthesis of a copper-based MOF using a novel 5-substituted isophthalic acid linker that bears a propargyl carbamate group. nih.gov This was specifically designed to introduce a terminal alkyne function that protrudes from the material's surface, with the goal of generating supported gold species for catalytic applications. nih.gov

The resulting MOF, labeled [Cu(1,3-YBDC)]·xH₂O, where Y represents the pendant alkyne and BDC stands for benzenedicarboxylate, was synthesized and extensively characterized. nih.gov Synchrotron X-ray diffraction analysis revealed that the Cu(II) centers form paddlewheel-shaped dimeric structures. nih.gov An unexpected structural feature was observed where the carbonyl oxygen atom of the propargyl carbamate group coordinates directly to the apical position of the copper paddlewheel structure. nih.gov

This additional coordination had a significant impact on the MOF's properties. While it led to a drastic reduction in the material's porosity, as confirmed by Brunauer–Emmett–Teller (BET) surface area measurements, the functionality of the propargyl carbamate groups was retained on the external crystal surface. nih.gov It was estimated that approximately 2% of the active terminal alkyne ligands are located on the crystal surface, making them accessible for further reactions. nih.gov

Table 1: Selected Structural Data for [Cu(1,3-YBDC)]·xH₂O

| Parameter | Value |

|---|---|

| Metal Center | Cu(II) |

| Linker | 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]-amino}ethoxy)isophthalic acid |

| Cu···Cu distance | 2.633(4) Å |

| Apical Coordination | Carbonyl oxygen of the propargyl carbamate |

| Surface Alkyne Functionality | ~2% |

Data sourced from a study on a propargyl carbamate-functionalized isophthalate (B1238265) ligand in a Cu(II)-MOF. nih.gov

This research demonstrates the feasibility of incorporating propargyl carbamate moieties into MOF architectures. Although the internal porosity was compromised in this specific case due to the coordinating nature of the carbamate's carbonyl group, the study highlights a crucial aspect of ligand design for functional MOFs. The accessible terminal alkyne groups on the MOF's exterior surface open up possibilities for post-synthetic modification and the anchoring of catalytic species. nih.gov

Surface Modification and Nanoparticle Formation with Propargyl Carbamate Ligands

The terminal alkyne of propargyl carbamate groups serves as an excellent platform for surface modification and the formation of nanoparticles. The reactivity of this triple bond can be exploited to anchor various molecules or to reduce metal ions and stabilize the resulting nanoparticles.

The same copper-based MOF discussed previously, with its dense array of propargyl carbamate residues protruding from the external surface, is envisioned as a promising material for the generation and anchoring of gold nanoparticles. nih.gov The surface-exposed propargyl groups can act as binding sites to capture Au(III) ions from a solution, which can then be reduced to form Au(0) clusters directly on the MOF's surface. nih.gov This approach leverages the MOF as a solid support, providing a high density of functional sites for nanoparticle synthesis.

Prior research by the same group has shown that a propargyl carbamate group anchored on various oxide supports (such as SiO₂, Al₂O₃, TiO₂, and Fe₃O₄) can directly reduce Au(III) to Au(0), leading to the formation of supported gold nanoparticles without the need for external reducing or stabilizing agents. nih.gov This intrinsic reducing capability of the propargyl carbamate moiety is a key advantage for the clean synthesis of supported metal nanoparticles. The versatility of the propargyl carbamate residue is further highlighted by its use in fabricating novel branched silica (B1680970) supports through radical thiol-yne click chemistry. nih.gov

The potential applications for such materials are significant. Gold nanoparticles are renowned for their catalytic activity in a variety of organic transformations. By immobilizing them on a solid support like a functionalized MOF, the catalyst can be easily recovered and reused, which is a key principle of green chemistry. The dense and uniform arrangement of the propargyl carbamate ligands on the MOF surface could lead to the formation of well-dispersed and highly active catalytic gold nanoparticles. nih.gov

Table 2: Research Findings on Propargyl Carbamate Applications

| Application | Key Finding | Potential Use |

|---|---|---|

| MOF Integration | Propargyl carbamate functionalized linkers can be incorporated into MOF structures. The carbamate's carbonyl oxygen can coordinate with metal centers, affecting porosity. | Creation of functional MOFs with reactive surfaces for catalysis or post-synthetic modification. |

| Nanoparticle Formation | Propargyl carbamate groups can reduce Au(III) to Au(0), forming stabilized gold nanoparticles on solid supports. | Development of recyclable, heterogeneous catalysts for organic synthesis. |

| Surface Modification | The terminal alkyne of the propargyl group allows for surface functionalization via reactions like thiol-yne click chemistry. | Fabrication of advanced materials with tailored surface properties. |

Findings are based on studies of propargyl carbamate-containing molecules. nih.gov

Environmental Chemistry and Degradation Pathways

Biotic Degradation Processes

Biotic degradation involves the breakdown of IPBC by microorganisms. Despite its function as a biocide, microbial metabolism is a crucial factor in its degradation in both soil and aquatic environments.

Microbial metabolism appears to be the most significant factor accounting for the degradation of IPBC in soil. The compound is rapidly degraded under aerobic soil conditions. Studies comparing sterile and non-sterile soil demonstrate the central role of microorganisms. In non-sterile aerobic soil at 22°C, IPBC has a half-life of just 2.13 hours. nih.gov In contrast, in sterile soil under the same conditions, 50% of the compound remained after 28 days, highlighting the efficiency of microbial degradation. nih.gov

This process is also significant in anaerobic environments. In a non-sterile, anaerobic sediment-water system, the half-life of IPBC was found to be 1.5 hours. nih.gov This is substantially shorter than the 13.3-hour half-life observed in a comparable sterile system, confirming that microbial activity accelerates the compound's breakdown under anaerobic conditions as well. nih.gov

Biotic Degradation Half-Life of IPBC

| System | Condition | Temperature | Half-Life | Reference |

|---|---|---|---|---|

| Aerobic Soil | Non-Sterile | 22°C | 2.13 hours | nih.gov |

| Aerobic Soil | Sterile | 22°C | > 28 days | nih.gov |

| Anaerobic Sediment-Water | Non-Sterile | 22°C | 1.5 hours | nih.gov |

| Anaerobic Sediment-Water | Sterile | 22°C | 13.3 hours | nih.gov |

The microbial breakdown of IPBC leads to the formation of various metabolites. The primary degradation product identified in soil is propargyl butyl carbamate (B1207046). nih.gov This transformation involves the removal of the iodine atom from the parent molecule, a process known as deiodination. Under aerobic conditions with active bacterial populations, IPBC can be further degraded and mineralized to carbon dioxide (CO2).

Environmental Persistence and Dissipation Mechanisms

The persistence of IPBC in the environment is relatively low due to its susceptibility to both abiotic and biotic degradation. The primary dissipation mechanisms are chemical hydrolysis, especially in alkaline waters, and rapid microbial metabolism in soil and sediment. ccme.ca IPBC is moderately adsorbed by several soil types, which gives it a moderate potential for movement within the soil environment. Volatilization is not considered a significant route for its dissipation from water or soil surfaces due to its low vapor pressure. ccme.ca In large bodies of receiving water, dilution can also contribute to the rapid dissipation of IPBC concentrations. ccme.ca

Half-Life Studies in Different Environmental Matrices

The half-life of a pesticide is the time required for half of the applied amount to break down or dissipate. orst.edu For IPBC, this value varies considerably across soil, water, and sediment, primarily driven by microbial activity and chemical processes like hydrolysis.

In soil, IPBC degrades rapidly under aerobic conditions. Studies on non-sterile Blackoar loam soil demonstrated a half-life of just 2.13 hours at 22°C. regulations.govechemi.comechemi.com This rapid degradation highlights the role of microbial processes in its breakdown. In sterile soil, by contrast, the degradation is much slower, with 50% of the compound remaining after 28 days, underscoring the importance of microorganisms in its dissipation. echemi.com

In aquatic environments, the degradation of IPBC is also relatively swift, particularly in the presence of sediment and anaerobic conditions. In a non-sterile, static sediment-water system, the half-life was measured to be 1.5 hours. regulations.govechemi.comnih.gov When sterilized, the half-life in a similar system increased to 13.3 hours, again indicating that microbial action is a primary degradation pathway. regulations.govechemi.comnih.gov The compound's stability in water is also pH-dependent. It is stable at pH 5 (half-life >30 days) and has a half-life of 139 days at a neutral pH of 7. regulations.govnih.gov However, it becomes susceptible to hydrolysis under basic conditions, with a half-life of less than a day at pH 9. regulations.govnih.gov

Table 1: Half-Life of 3-Iodoprop-2-yn-1-yl propylcarbamate in Various Environmental Matrices

| Environmental Matrix | Condition | Temperature | pH | Half-Life |

| Soil | Aerobic, Non-Sterile | 22°C | - | 2.13 hours |

| Soil | Aerobic, Non-Sterile | 5°C | - | 8.6 days |

| Soil | Aerobic, Sterile | 22°C | - | >28 days |

| Sediment-Water System | Anaerobic, Non-Sterile | 22°C | - | 1.5 hours |

| Sediment-Water System | Anaerobic, Sterile | 22°C | - | 13.3 hours |

| Water (Hydrolysis) | - | - | 5 | >30 days |

| Water (Hydrolysis) | - | - | 7 | 139 days |

| Water (Hydrolysis) | - | - | 9 | 0.95 days |

Factors Influencing Degradation Rates (e.g., Temperature, Organic Matter)

Several environmental factors can significantly influence the rate at which IPBC degrades. Temperature and the presence of organic matter are among the most critical.

Temperature

Temperature has a pronounced effect on the degradation rate of IPBC. nih.govmdpi.com Thermal degradation of the compound begins to occur at 70°C, with the rate increasing substantially as temperatures rise toward 150°C. nih.govmdpi.comnih.gov The degradation kinetics follow a first-order reaction model. nih.govnih.gov In soil studies, the impact of temperature is clearly demonstrated; the half-life in soil increased from 2.13 hours at 22°C to 8.6 days at 5°C, showing a significantly slower breakdown at lower temperatures. regulations.gov This suggests that IPBC will persist longer in colder environments. While one calculation estimated a theoretical half-life of 11.2 years at an ambient temperature of 25°C, this does not account for the accelerated degradation caused by biodegradation in the presence of bacteria and oxygen. mdpi.com

Table 2: Effect of Temperature on the Half-Life of this compound in Soil

| Temperature | Half-Life |

| 22°C | 2.13 hours |

| 5°C | 8.6 days |

Organic Matter

Soil organic matter is generally a key factor controlling the sorption, degradation, and persistence of pesticides. mdpi.com The addition of exogenous organic matter can accelerate the degradation of pesticides by stimulating microbial activity. mdpi.com For IPBC, degradation is primarily microbially mediated. The significant difference in half-life between sterile and non-sterile conditions in both soil and sediment-water systems confirms that microorganisms are the main drivers of its breakdown. regulations.govechemi.comechemi.com While organic matter typically enhances microbial populations and thus degradation, some studies note that for IPBC, the degree of adsorption to soil does not seem to be strongly correlated with the soil's organic matter or clay content. Nevertheless, the crucial role of microbial activity implies that any factor affecting soil health and microbial communities, such as organic matter content, will indirectly influence the persistence of IPBC.

Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 3-Iodoprop-2-yn-1-yl propylcarbamate, providing detailed information about its molecular structure, functional groups, and molecular weight.

Mass Spectrometry (MS/MS) for Degradation Product Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying the degradation products of the closely related and widely studied compound, 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC). In thermal degradation studies, various products are formed through processes such as deiodination, demethylation, deethynylation, and hydroxylation. nih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) is employed to study these thermal degradation products. nih.gov

The fragmentation of the parent molecule provides structural information. For instance, using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), the precursor ion ([M+H]+) of IPBC is observed at an m/z of 281.9986. nih.gov Collision-induced dissociation (CID) then generates specific product ions.

| Parameter | Value | Source |

|---|---|---|

| Instrument | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Adduct | [M+H]+ | nih.gov |

| Precursor m/z | 281.9986 | nih.gov |

| Collision Energy | 20 eV | nih.gov |

| Top Fragment Peak (m/z) | 164.9189 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive confirmation of the molecular structure of carbamate (B1207046) compounds. 1H NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 3-Iodoprop-2-yn-1-yl butylcarbamate, the spectrum is typically run in a deuterated solvent like Chloroform-d (CDCl3). nih.gov

| Parameter | Value | Source |

|---|---|---|

| Instrument Frequency | 400 MHz | nih.gov |

| Solvent | CDCl3 | nih.gov |

| Shifts (ppm) | 1.32 | nih.gov |

| 1.35 | nih.gov | |

| 1.38 | nih.gov | |

| 4.78 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com While a specific spectrum for this compound is not detailed, the expected characteristic absorption bands can be predicted based on its structure, which includes alkane, alkyne, and carbamate functionalities.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|---|

| Amine (Carbamate) | N–H Stretch | 3300 - 3500 | libretexts.org, pressbooks.pub |

| Alkane | C–H Stretch | 2850 - 2960 | libretexts.org, pressbooks.pub |

| Alkyne | –C≡C– Stretch | 2100 - 2260 | pressbooks.pub, libretexts.org |

| Carbonyl (Carbamate) | C=O Stretch | 1670 - 1780 | libretexts.org, pressbooks.pub |

The presence of a sharp, intense peak around 1700 cm⁻¹ is a strong indicator of the carbonyl group in the carbamate ester, while the alkyne C≡C stretch is also a key identifying feature. libretexts.org

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the amount of 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC). nih.gov A reverse-phase (RP) HPLC method can effectively analyze the compound. sielc.com This technique is crucial for monitoring the compound's stability over time, such as in thermal degradation experiments where the remaining IPBC content is analyzed at specific intervals. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (ACN) and water with phosphoric acid buffer | sielc.com |

| Detection | UV at 200nm | sielc.com |

For applications compatible with mass spectrometry, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and identification of trace-level components, such as degradation products, the enhanced resolution and sensitivity of Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are employed. nih.gov This technique combines the superior separation capabilities of UPLC, which uses smaller particle size columns (e.g., 2.2 µm), with the definitive identification power of mass spectrometry. nih.gov It is the method of choice for studying the thermal degradation products of IPBC, allowing for the identification of multiple minor components formed during the process. nih.gov

Advanced Characterization Techniques for Functionalized Materials

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. rsc.orgrockymountainlabs.com When a material is functionalized with this compound, XPS can be employed to confirm the successful attachment of the molecule to the substrate and to investigate the chemical environment of its constituent elements.

The analysis would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The resulting spectrum would show peaks corresponding to the core atomic levels of the elements present. For a surface functionalized with this compound, XPS would be expected to detect the presence of iodine, nitrogen, oxygen, and carbon in proportions consistent with the compound's structure.

High-resolution scans of the C 1s, N 1s, O 1s, and I 3d peaks would provide information about the chemical bonding. For instance, the C 1s spectrum could be deconvoluted to identify carbons involved in C-C/C-H, C-N, C-O, and C≡C-I bonds. The N 1s peak would confirm the presence of the carbamate linkage (-NHCOO-), and the I 3d peak would be characteristic of the iodo-alkynyl group. While the principles of XPS are well-established for the analysis of functionalized surfaces, specific research data detailing the XPS analysis of materials functionalized solely with this compound is not extensively available in the reviewed literature. However, the technique remains a powerful tool for verifying surface functionalization and assessing the chemical integrity of the grafted molecules. nih.gov

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is critical for determining the thermal stability and decomposition profile of materials functionalized with this compound.

Research on the thermal degradation of the closely related compound 3-iodo-2-propynyl-butylcarbamate (IPBC) provides significant insights into its thermal stability. nih.govnih.gov TGA studies show that the thermal degradation of IPBC begins to occur at temperatures as low as 70 °C, with the rate of degradation increasing significantly as the temperature rises towards 150 °C. nih.govnih.gov A thermogravimetric test of pure IPBC indicated a starting decomposition temperature of 91 °C, with the material remaining stable up to 90 °C. nih.gov

The degradation kinetics of IPBC have been shown to follow a first-order reaction. nih.govnih.gov This information is vital for applications where the functionalized material might be exposed to elevated temperatures during processing or use, as it allows for the prediction of the material's service life. The half-life of IPBC is highly dependent on temperature, decreasing as the temperature increases. nih.gov At ambient temperature (25 °C), the predicted half-life is approximately 11.2 years, though this can be reduced by environmental factors. nih.gov

The following table summarizes the retention rates of IPBC at various temperatures and durations, illustrating its thermal instability at elevated temperatures.

| Temperature (°C) | Time (hours) | Retention Rate (%) |

| 70 | 144 | 65 |

| 80 | 72 | 50.9 |

| 90 | 60 | 5.1 |

| 110 | 2 | 80.2 |

| 120 | 2 | 59.2 |

| 140 | 1 | 5.1 |

This interactive data table is based on findings from studies on the thermal degradation of IPBC. nih.gov

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. mdpi.com It provides information on the phases, crystal orientation, and other structural parameters, such as grain size and defects. In the context of materials functionalized with this compound, XRD is particularly useful for characterizing the crystalline nature of the compound itself or when it is part of a co-crystal formulation designed to improve its physical properties. google.comgoogle.com

Studies on co-crystals of IPBC have utilized Powder X-ray Diffraction (PXRD) to identify and characterize new crystalline forms. google.com These co-crystals are formed by combining IPBC with a co-crystallization agent through non-covalent interactions, which can lead to enhanced properties such as thermal stability and solubility. google.com The resulting PXRD patterns exhibit characteristic peaks at specific 2θ angles, which serve as a fingerprint for the new crystalline phase.

For example, co-crystals of IPBC with various co-formers have been identified with unique diffraction peaks. The table below presents characteristic X-ray powder diffraction (XRPD) peaks for several IPBC co-crystals.

| Co-crystal Former | Molar Ratio (IPBC:Former) | Characteristic 2θ Angle Values (±0.05° to ±0.1°) | Unit Cell Dimensions (a, b, c in Å) and Angles (α, β, γ in °) |

| 4,4′-bipyridine | 2:1 | 6.23, 21.93 | a=28.683, b=4.9270, c=21.429; β=99.92 |

| 4-[2-(4-pyridinyl)ethyl]pyridine | 2:1 | 5.12, 5.68, 11.44, 16.95, 22.22, 22.66, 24.97, 27.88 | a=30.666, b=4.9869, c=21.068; β=92.115 |

| Tetrabutyl ammonium (B1175870) iodide | 3:1 | 9.28, 14.48, 16.32, 17.73, 20.25, 20.69, 21.10, 21.33, 22.26, 22.90, 23.60, 23.97, 24.30, 25.01, 26.13, 26.51, 27.90, 28.40 | a=10.7688, b=20.204, c=23.735; β=94.778 |

| Calcium chloride | 4:1 | 9.67, 22.28 | Not specified |

This interactive data table is compiled from patent information describing the characterization of IPBC co-crystals. google.com

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce images of a sample's surface topography and composition. It is an essential tool for studying the morphology of materials functionalized with this compound, especially in applications involving encapsulation or surface coatings.

FE-SEM has been utilized to investigate the distribution of IPBC within polymer microspheres designed for controlled release applications. vtt.finih.govtandfonline.com In these studies, IPBC is encapsulated within a polymer matrix, and FE-SEM is used to assess the morphology of the microspheres and to understand how the active compound is distributed. For instance, research has been conducted on IPBC encapsulated in polystyrene-polycaprolactone (PS/PCL) blends, where SEM was used to study the phase morphology of the microspheres. nih.gov

The high resolution of FE-SEM allows for the visualization of the surface features of the functionalized material at the nanoscale. This can reveal information about the uniformity of a coating, the porosity of a substrate, and the size and shape of encapsulated particles. researchgate.net While specific images and detailed morphological data for materials functionalized with this compound are not widely published, the application of FE-SEM is a standard and crucial step in the development and characterization of such materials, providing visual confirmation of the desired physical structure.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Iodopropynyl Carbamates

The industrial synthesis of iodopropynyl carbamates, such as the widely used analog Iodopropynyl Butylcarbamate (IPBC), traditionally involves multiple steps. A common route includes the reaction of an isocyanate (e.g., butyl isocyanate) with propargyl alcohol, followed by an iodination step. guidechem.com While effective, these methods can involve hazardous reagents and organic solvents.

Future research should prioritize the development of "green" and more sustainable synthetic pathways. A promising avenue is the exploration of aqueous-based synthesis. Research has demonstrated a process for manufacturing high-purity IPBC in an aqueous solution containing a surfactant. patsnap.comgoogle.com This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry. The process involves the in-situ generation of the iodinating agent (I+) from a metallic iodide salt, which helps to reduce the formation of undesirable isomers. patsnap.com Further investigation could optimize this aqueous route for 3-Iodoprop-2-yn-1-yl propylcarbamate and other analogs, focusing on catalyst efficiency, surfactant recyclability, and waste reduction.

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Traditional Synthesis | Proposed Sustainable Route |

| Solvent | Organic (e.g., Toluene, Methanol) | Water with Surfactant |

| Iodination | Use of elemental iodine and hypochlorite (B82951) | In-situ generation of I+ from iodide salts |

| Byproducts | Higher potential for iodinated isomers | Minimized isomer formation |

| Sustainability | Lower | Higher |

Exploration of Novel Reactivity and Catalytic Transformations

The chemical structure of this compound contains two primary reactive sites: the carbon-iodine (C-I) bond and the alkyne triple bond. These functionalities open the door to a wide range of chemical transformations, many of which remain unexplored for this specific molecule. Haloalkynes are recognized as versatile building blocks in organic synthesis, capable of undergoing various transition-metal-catalyzed reactions. scispace.comacs.org

Future research could focus on leveraging these reactive sites for novel applications:

Cross-Coupling Reactions: The C(sp)-I bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgwikipedia.orgchemeurope.com This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org For this compound, this would involve its C-I bond reacting with other terminal alkynes, enabling the synthesis of complex, conjugated molecules with potential applications in materials science or pharmaceuticals. The mild conditions often employed in Sonogashira couplings make them particularly attractive. wikipedia.org

Click Chemistry: The alkyne functional group is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This highly efficient and specific reaction could be used to attach the iodopropynyl propylcarbamate moiety to larger molecules, such as polymers or biomolecules, to impart biocidal properties. This modular approach allows for the rapid generation of new functional materials. organic-chemistry.orgbroadpharm.com

Hydrofunctionalization: Metal-catalyzed addition of E-H bonds (where E can be carbon, nitrogen, oxygen, etc.) across the alkyne triple bond is another area ripe for exploration. scispace.com Such reactions could generate novel haloalkene derivatives, which are themselves valuable synthetic intermediates. scispace.com

Design of Analogs with Tunable Properties for Specific Applications

This compound belongs to a broader family of carbamate (B1207046) biocides used extensively as preservatives in cosmetics, paints, and wood treatment. dermnetnz.orgwikipedia.orgatamankimya.com The biocidal efficacy of these compounds is often linked to the iodopropynyl group. mdpi.com By systematically modifying the molecule's structure, it is possible to design analogs with tailored properties for specific uses.

Future research in this area should focus on establishing a clear structure-activity relationship (SAR). This involves synthesizing a library of analogs and evaluating how changes in their structure affect key properties.

Table 2: Potential Structural Modifications and Their Hypothesized Effects

| Modification | Target Property | Potential Application |

| Varying the alkyl chain length (e.g., from propyl to hexyl) | Solubility, Lipophilicity, Biocidal Spectrum | Optimizing performance in different media (e.g., water-based vs. oil-based paints) |

| Introducing functional groups to the alkyl chain | Polarity, Reactivity, Biodegradability | Creating biocides that can be covalently bonded into a polymer matrix, reducing leaching |

| Replacing the carbamate linker | Stability, Hydrolysis Rate | Enhancing longevity in high-pH formulations or improving environmental degradation profile |

| Substituting the iodine atom | Reactivity, Cost | Investigating the role of the halogen in the mechanism of action |

This approach could lead to the development of new biocides that are more effective against specific microbial strains, have lower toxicity to non-target organisms, or possess enhanced stability in challenging environments. acs.org

Advanced Mechanistic Investigations via Computational Chemistry

While the biocidal activity of iodopropynyl carbamates is established, the precise mechanisms of action and degradation are not fully understood. Advanced computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate these processes at the molecular level.

Future computational studies could provide critical insights into:

Reaction Pathways: DFT calculations can be used to model the reaction mechanisms of carbamate formation, helping to optimize synthetic routes. researchgate.netrsc.org Computational studies have successfully elucidated complex palladium-catalyzed pathways for carbamate synthesis, identifying key intermediates and transition states. mdpi.com

Degradation Mechanisms: Understanding how this compound degrades is crucial for predicting its environmental persistence and identifying potential transformation products. Computational models can explore various degradation pathways, such as hydrolysis or radical-mediated reactions. researchgate.net

Mechanism of Action: The interaction of the molecule with its biological targets (e.g., fungal enzymes) could be modeled to elucidate its biocidal mechanism. This knowledge is invaluable for designing more potent and selective analogs.

These computational investigations, when paired with experimental data, can accelerate the research and development cycle, allowing for a more rational design of new molecules and processes. nih.gov

Comprehensive Environmental Fate Modeling and Pathway Elucidation

Predicting the environmental fate of biocides is essential for a complete risk assessment. For the closely related IPBC, studies have shown that it undergoes degradation through processes like deiodination, demethylation, and hydroxylation. mdpi.comnih.gov Interestingly, one of the thermal degradation products of IPBC has been identified as 3-iodoprop-2-ynyl N-propylcarbamate, directly linking the environmental pathways of these two compounds. mdpi.com

However, a comprehensive model for this compound is still needed. Future research should aim to:

Identify Transformation Products: Conduct detailed studies to identify all major biotic and abiotic degradation products of this compound in various environmental compartments (soil, water, air).

Develop Kinetic Models: Quantify the rates of key environmental processes such as hydrolysis, photolysis, and biodegradation. The thermal degradation of IPBC, for instance, has been shown to follow first-order kinetics. nih.gov

Utilize Environmental Fate Models: Employ established pesticide fate models (e.g., PRZM) to simulate the transport and persistence of the compound in the environment. science.gov These models are crucial for predicting potential exposure levels and environmental concentrations. researchgate.net

Integrate Transformation Products: A significant challenge in current modeling is the accurate prediction of the fate of transformation products (TPs), which can themselves be of environmental concern. nih.govresearchgate.net Future models must be refined to include the formation and subsequent fate of the TPs of this compound.

By developing a robust environmental fate model, researchers can provide a clearer picture of the compound's environmental footprint, guiding its safe and sustainable use.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Iodoprop-2-yn-1-yl propylcarbamate, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity). Computational tools like quantum chemical reaction path searches can narrow optimal conditions by predicting transition states and intermediates, reducing experimental iterations. For validation, employ analytical techniques such as NMR or HPLC (referenced in ) to confirm product purity and yield .

Q. How should researchers characterize the physical and chemical properties of this compound to ensure reproducibility?

- Methodological Answer : Standardize analytical protocols using techniques like melting point determination (mp 64–68°C, as per ), FT-IR for functional group verification, and mass spectrometry for molecular weight confirmation. Cross-reference results with computational predictions (e.g., density functional theory for spectral simulations) to validate accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., ) for PPE requirements and waste disposal. Conduct toxicity assessments using in vitro assays (e.g., skin irritation tests per ) and monitor airborne exposure via gas chromatography. Emergency protocols should address iodine release risks .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to model reaction pathways under varying conditions. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies. Use sensitivity analysis to isolate variables causing contradictions, such as solvent effects or steric hindrance .

Q. What advanced statistical methods are suitable for analyzing conflicting data in stability studies under environmental stressors?

- Methodological Answer : Employ response surface methodology (RSM) to assess interactions between stressors (e.g., UV light, humidity). Use multivariate ANOVA to resolve contradictions arising from non-linear degradation patterns. Validate with accelerated stability testing and LC-MS to track decomposition products .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic or environmental fate of this compound?

- Methodological Answer : Synthesize isotopically labeled analogs via palladium-catalyzed cross-coupling. Use tracer studies in bioreactors or environmental chambers, coupled with high-resolution mass spectrometry, to monitor pathways. Compare with computational biodegradation models (e.g., EPI Suite) to validate mechanisms .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for research applications?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use design of experiments (DoE) to optimize mixing efficiency and crystallization kinetics. Statistical process control (SPC) charts can identify outliers in purity or yield .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?

- Methodological Answer : Cross-validate using hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent and catalyst effects. Reconcile differences by adjusting force field parameters or exploring alternative transition states. Experimental validation via in situ FT-IR or Raman spectroscopy can capture intermediate species .

Q. What bioanalytical methods are appropriate for studying this compound’s interactions with biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.